2-(3,5-Dimethylbenzoyl)benzoic acid
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Overview
Description
2-(3,5-Dimethylbenzoyl)benzoic acid is an organic compound that falls under the category of substituted benzoyl compounds. It possesses a benzene ring along with a carboxylic acid group. This compound is known for its role in various biochemical processes and is often used in proteomics research .
Mechanism of Action
Target of Action
The primary target of 2-(3,5-Dimethylbenzoyl)benzoic acid is the cytochrome P450 enzymes, which are present in the liver and other organs . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
This compound interacts with its targets, the cytochrome P450 enzymes, through a process of metabolism . This enzymatic process generates an active metabolite that binds to specific receptors, eliciting a range of biochemical and physiological effects .
Biochemical Pathways
The metabolism of this compound by cytochrome P450 enzymes affects various biochemical pathways . These effects encompass the inhibition and activation of certain enzymes, as well as the modulation of gene expression .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound undergoes metabolism through cytochrome P450 enzymes, which are present in the liver and other organs
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with cytochrome P450 enzymes and the subsequent changes in enzyme activity and gene expression . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and activity level of cytochrome P450 enzymes in the body can impact the metabolism and therefore the action of the compound . .
Biochemical Analysis
Biochemical Properties
Within the body, 2-(3,5-Dimethylbenzoyl)benzoic acid undergoes metabolism through cytochrome P450 enzymes, which are present in the liver and other organs . This enzymatic process generates an active metabolite that binds to specific receptors, eliciting a range of biochemical and physiological effects . These effects encompass the inhibition and activation of certain enzymes, as well as the modulation of gene expression .
Cellular Effects
Given its biochemical properties, it is likely to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism by cytochrome P450 enzymes to generate an active metabolite . This metabolite can bind to specific receptors, leading to the inhibition and activation of certain enzymes, as well as changes in gene expression .
Metabolic Pathways
This compound is metabolized in the body through cytochrome P450 enzymes
Preparation Methods
The synthesis of 2-(3,5-Dimethylbenzoyl)benzoic acid typically involves the reaction of 3,5-dimethylbenzoic acid with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like dichloromethane. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(3,5-Dimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the benzene ring is substituted with different functional groups using reagents like bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3,5-Dimethylbenzoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: This compound is involved in studies related to enzyme inhibition and activation, as well as gene expression modulation.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-(3,5-Dimethylbenzoyl)benzoic acid can be compared with other similar compounds such as:
3,5-Dimethylbenzoic acid: This compound is structurally similar but lacks the benzoyl group, which significantly alters its chemical properties and applications.
2,5-Dimethylbenzoic acid: Another similar compound with different substitution patterns on the benzene ring, leading to variations in reactivity and usage.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoyl and carboxylic acid groups, which contribute to its diverse range of applications and reactivity .
Properties
IUPAC Name |
2-(3,5-dimethylbenzoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUPBXJFCOWJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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